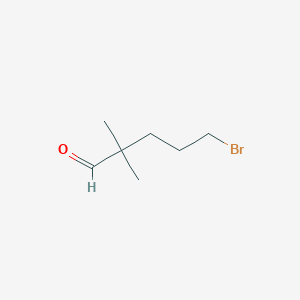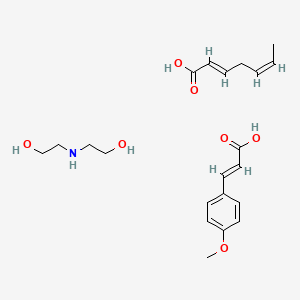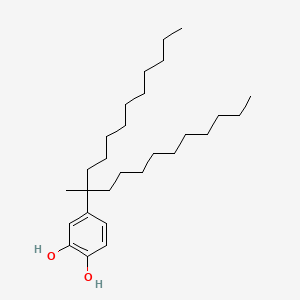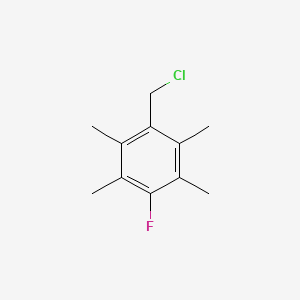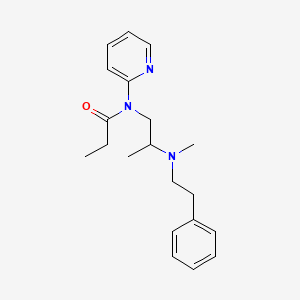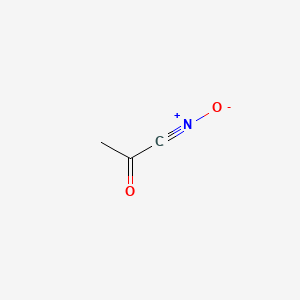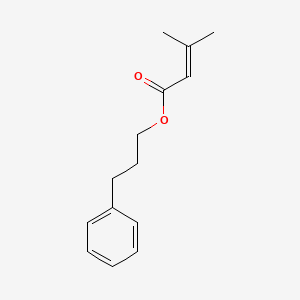
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry This particular ester is derived from 2-butenoic acid, which is an unsaturated carboxylic acid, and 3-phenylpropyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenoic acid, 3-methyl-, 3-phenylpropyl ester typically involves the esterification of 2-butenoic acid with 3-phenylpropyl alcohol. One common method is the Fischer esterification, which involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
2-Butenoic acid+3-Phenylpropyl alcoholH2SO42-Butenoic acid, 3-methyl-, 3-phenylpropyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as p-toluenesulfonic acid or Lewis acids can further enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 2-Butenoic acid and 3-phenylpropyl alcohol.
Reduction: 3-phenylpropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
作用機序
The mechanism of action of 2-butenoic acid, 3-methyl-, 3-phenylpropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The ester group can also interact with enzymes, leading to potential biological effects.
類似化合物との比較
2-Butenoic acid, 3-methyl-, 3-phenylpropyl ester can be compared with other similar esters, such as:
2-Butenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl group instead of a 3-phenylpropyl group.
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester: Contains a propenoic acid backbone instead of a butenoic acid backbone.
3-Methyl-2-butenoic acid, propyl ester: Similar structure but with a propyl group instead of a 3-phenylpropyl group.
These compounds share similar chemical properties but differ in their specific functional groups, leading to variations in their reactivity and applications.
特性
CAS番号 |
56500-48-2 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
3-phenylpropyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-12(2)11-14(15)16-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChIキー |
SXBYOJZCRBEUTK-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)OCCCC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


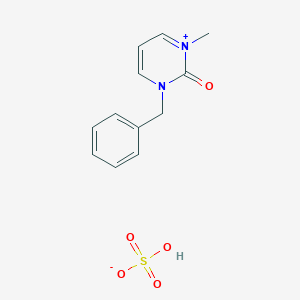

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)

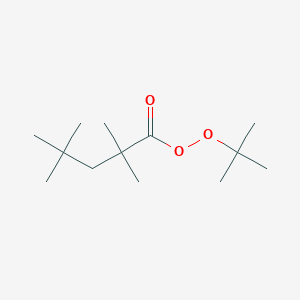
![1-[4-(3-Hydroxyphenyl)-1-pentylpiperidin-4-YL]propan-1-one](/img/structure/B14637272.png)

